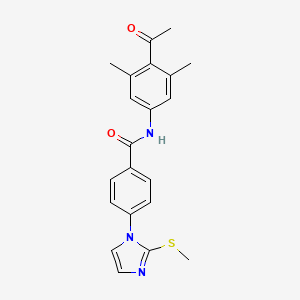![molecular formula C17H17BFNO4 B7430949 {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid](/img/structure/B7430949.png)
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, an enzyme complex responsible for degrading proteins in cells.
作用機序
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers cell death pathways in cancer cells. In addition, it also modulates the immune system by regulating the activity of immune cells such as T cells and dendritic cells.
Biochemical and Physiological Effects:
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid has been shown to have a wide range of biochemical and physiological effects. It induces cell death in cancer cells, modulates the immune system, and reduces inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid in lab experiments is its specificity for the proteasome. It has a high affinity for the active site of the proteasome, which makes it a potent inhibitor. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for the research on {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid. One direction is to explore its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective proteasome inhibitors based on the structure of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid. Additionally, further studies are needed to investigate its potential toxicity to cells and its pharmacokinetics in vivo.
Conclusion:
In conclusion, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a promising compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential therapeutic applications and to develop more potent and selective proteasome inhibitors.
合成法
The synthesis of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid involves the reaction of 4-fluoroaniline with 3,5-dimethyl-4-acetylaminophenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid.
科学的研究の応用
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
特性
IUPAC Name |
[3-[(4-acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BFNO4/c1-9-6-13(7-10(2)16(9)11(3)21)20-17(22)14-8-12(18(23)24)4-5-15(14)19/h4-8,23-24H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDJPSSOPOQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C(=C2)C)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[5-[2-[(1-methoxy-3-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430875.png)
![Ethyl 4-[[5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7430881.png)
![2-(difluoromethyl)-4-methoxy-N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B7430883.png)
![tert-butyl (3aS,6aR)-2-[3-[(3-nitrophenyl)sulfonylamino]propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B7430903.png)
![Ethyl 3-[[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]sulfonylamino]azetidine-1-carboxylate](/img/structure/B7430911.png)
![Methyl 2-fluoro-4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7430914.png)
![5-[2-[2-(2,4-Dichlorophenyl)ethylimino]-3-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7430920.png)
![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)
![3-[[1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridin-4-yl]amino]-3-(2,4-difluorophenyl)propan-1-ol](/img/structure/B7430957.png)

![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)